2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the electronic properties of the molecule and affecting its interaction with biological targets. The compound may also inhibit specific enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Isoquinolines: These compounds have similar structural features but with fluorine substituents, which can alter their biological activity and physical properties.
Benzimidazo[2,1-a]isoquinoline: This compound shares the isoquinoline core but has different substituents, leading to distinct chemical and biological properties.
Uniqueness
2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of nitro and dimethylphenyl substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H13N3O6 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H13N3O6/c1-10-3-4-11(2)16(9-10)21-19(24)12-5-7-14(22(26)27)18-15(23(28)29)8-6-13(17(12)18)20(21)25/h3-9H,1-2H3 |
InChI Key |
BUIQEDGJEQZSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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